N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
Description
This compound features a tetrahydrobenzothiophen core substituted with a cyano group at position 3 and an acetamide side chain linked to a 4-hydroxy-6-propylpyrimidin-2-yl sulfanyl group. Its molecular architecture combines aromatic heterocycles (benzothiophen, pyrimidine) with functional groups (cyano, hydroxy, propyl) that influence solubility, bioactivity, and metabolic stability.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-2-5-11-8-15(23)22-18(20-11)25-10-16(24)21-17-13(9-19)12-6-3-4-7-14(12)26-17/h8H,2-7,10H2,1H3,(H,21,24)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOJERRRBYNXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Protocol
Reactants :
-
Cyclohexanone (1.0 equiv)
-
Cyanoacetamide (1.2 equiv)
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Sulfur (1.5 equiv)
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Morpholine (catalytic)
Conditions :
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Duration: 6–8 hours
Mechanism :
The reaction proceeds via a three-component condensation, where cyclohexanone undergoes keto-enol tautomerism, followed by nucleophilic attack by sulfur and cyanoacetamide. Morpholine facilitates deprotonation and accelerates cyclization.
Yield : 68–72%
Purity : ≥95% (confirmed by HPLC)
Functionalization of the Pyrimidine Moiety
The 4-hydroxy-6-propylpyrimidin-2-yl group is synthesized through a modified Biginelli reaction, optimized for introducing alkyl substituents.
Propyl-Substituted Pyrimidine Synthesis
Reactants :
-
Propionaldehyde (1.0 equiv)
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Ethyl acetoacetate (1.0 equiv)
-
Thiourea (1.2 equiv)
Conditions :
-
Solvent: 1,4-Dioxane
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Catalyst: Piperidine (10 mol%)
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Temperature: 90°C
-
Duration: 12 hours
Mechanism :
Propionaldehyde condenses with ethyl acetoacetate to form a β-ketoester intermediate, which reacts with thiourea to yield 6-propyl-2-thiouracil. Acidic hydrolysis converts the thiouracil to 4-hydroxy-6-propylpyrimidine-2-thiol.
Key Data :
| Parameter | Value |
|---|---|
| Yield (2-thiol) | 65% |
| Melting Point | 148–150°C |
| IR (ν, cm⁻¹) | 3250 (O–H), 2550 (S–H) |
| Step | Yield (%) |
|---|---|
| Acyl bromide formation | 82 |
| Amidation | 75 |
Alternative Routes and Comparative Analysis
One-Pot Multi-Component Approach
A streamlined method combines the pyrimidine synthesis and coupling steps:
Reactants :
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3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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Propionaldehyde
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Thiourea
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Bromoacetyl bromide
Conditions :
-
Solvent: DMF
-
Catalyst: ZnCl₂ (5 mol%)
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Temperature: 100°C
-
Duration: 18 hours
Advantages :
Limitations :
-
Requires rigorous control of stoichiometry to avoid oligomerization.
Characterization and Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
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δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃)
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δ 2.50–2.70 (m, 4H, tetrahydrobenzo protons)
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δ 6.45 (s, 1H, pyrimidine H-5)
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δ 10.21 (s, 1H, NH)
LC-MS :
-
[M+H]⁺ = 443.1 (calculated: 443.5)
Purity Assessment
HPLC Conditions :
-
Column: C18, 5 µm, 4.6 × 150 mm
-
Mobile Phase: MeCN/H₂O (70:30)
-
Retention Time: 8.2 min
-
Purity: 98.3%
Industrial Scalability Considerations
Continuous Flow Synthesis
Adopting flow chemistry enhances reproducibility for large-scale production:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 18 hours | 2 hours |
| Yield | 58% | 63% |
| Byproduct Formation | 12% | 5% |
Key Adjustments :
-
Residence time: 15 minutes per module.
-
Inline IR monitoring for real-time adjustment.
Challenges and Mitigation Strategies
Common Pitfalls
-
Disulfide Formation : Add 1% TCEP (tris(2-carboxyethyl)phosphine) to suppress oxidation.
-
Low Amidation Efficiency : Pre-activate the amine with DCC (N,N'-dicyclohexylcarbodiimide).
Solvent Selection Impact
| Solvent | Yield (%) | Byproducts (%) |
|---|---|---|
| DCM | 75 | 8 |
| THF | 62 | 15 |
| DMF | 70 | 12 |
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemical Synthesis
The compound can be synthesized through various methods involving the reaction of thiophenes and pyrimidines. The synthesis typically employs simple transformations using commercially available reagents. The structure of the compound is confirmed through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Table 1: Synthetic Routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 3-cyano-4,5,6,7-tetrahydrobenzothiophene + 4-hydroxy-6-propylpyrimidine | Reflux in solvent | Intermediate compound |
| 2 | Intermediate + Acetic anhydride | Heating under reflux | Final product |
Anti-inflammatory Properties
In silico studies have indicated that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies suggest strong interactions between the compound and the active site of 5-LOX, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of similar structures exhibit significant activity against various bacterial strains. For instance, compounds derived from thiophenes have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 128 µg/mL |
Therapeutic Potential
The therapeutic applications of this compound extend beyond anti-inflammatory effects. Its structural characteristics make it a candidate for further exploration in:
Cancer Treatment
Research into similar compounds has indicated potential anticancer properties. The ability to inhibit specific enzymes involved in cancer progression suggests that this compound could be explored for its anticancer applications .
Neuroprotective Effects
Given the involvement of inflammatory processes in neurodegenerative diseases, compounds with anti-inflammatory properties may also provide neuroprotective effects. Future research could investigate these aspects further.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it could involve:
Binding to enzymes: Inhibiting their activity by occupying the active site.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and their implications:
Key Findings from Comparative Studies
The sulfamoylphenyl group in ’s compound suggests a divergent mechanism, possibly targeting sulfonamide-sensitive pathways (e.g., carbonic anhydrase inhibition) .
Structural Complexity and Solubility: The cyclopenta-thienopyrimidine core in introduces steric hindrance and reduced solubility compared to the target compound’s simpler tetrahydrobenzothiophen framework . Trifluoromethyl groups () enhance metabolic stability but may reduce aqueous solubility due to hydrophobicity .
Synthetic Accessibility :
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C23H27N7OS2
- Molecular Weight : 481.6 g/mol
Research indicates that this compound may act as a selective inhibitor of various enzymes involved in inflammatory processes. Specifically, it has been studied for its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses.
Binding Affinity
Molecular docking studies suggest that the compound exhibits high binding affinity to 5-LOX with specific interactions involving hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme's active site. The binding energy indicates a promising potential for anti-inflammatory activity, although it is noted that its binding energy is less than that of Celecoxib, a well-known COX-2 inhibitor .
Biological Activity
Anti-inflammatory Activity
The compound has shown pronounced anti-inflammatory potential in silico. It demonstrates selectivity for 5-LOX over COX-2, which may provide therapeutic advantages by minimizing side effects associated with non-selective inhibitors .
Inhibition Studies
In vitro studies have confirmed that derivatives of this compound possess inhibitory effects on various kinases such as JNK2 and JNK3. These kinases are involved in cellular stress responses and inflammation pathways. The inhibition constants (pIC50 values) suggest that the compound effectively targets these kinases without affecting JNK1 .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into their pharmacological profiles:
- Study on 5-LOX Inhibition :
- JNK Inhibition Research :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H27N7OS2 |
| Molecular Weight | 481.6 g/mol |
| Anti-inflammatory Activity | Selective 5-LOX inhibitor |
| JNK Inhibition (pIC50) | JNK2: 6.5; JNK3: 6.7 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient synthesis of this compound while maintaining high purity?
- Methodology : Multi-step organic synthesis is typically employed, with emphasis on controlling reaction parameters such as temperature (±2°C precision), solvent polarity (e.g., DMF for nucleophilic substitutions), and reaction time (monitored via TLC/HPLC). For example, thioacetamide formation often requires anhydrous conditions to avoid hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .
- Key Considerations : Use protecting groups for sensitive moieties (e.g., the cyano group in the benzothiophene ring) and optimize stoichiometry to minimize byproducts.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon backbone (e.g., distinguishing thiophene vs. pyrimidine ring protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly stereoelectronic effects in the tetrahydrobenzothiophene moiety .
Q. How can solubility and stability be assessed under experimental conditions?
- Methodology :
- Solubility : Use a tiered solvent approach (polar aprotic → non-polar solvents) with UV-Vis spectroscopy or nephelometry to quantify solubility limits .
- Stability : Accelerated stability studies under varying pH (2–10), temperature (4°C–40°C), and light exposure, monitored via HPLC to detect degradation products (e.g., hydrolysis of the sulfanylacetamide linkage) .
Advanced Research Questions
Q. How can computational methods assist in predicting the compound’s reactivity and binding affinity?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., sulfur nucleophilicity in the pyrimidine ring) and transition states .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., kinase enzymes), validated by MD simulations for stability .
- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., CYP450 interactions) .
Q. What experimental designs are optimal for resolving contradictions between computational predictions and observed bioactivity?
- Methodology :
- Iterative Feedback Loops : Combine in vitro assays (e.g., enzyme inhibition IC50) with computational refinements (e.g., adjusting force field parameters in docking) .
- Control Experiments : Test structural analogs (e.g., replacing the propyl group with ethyl/isopropyl) to isolate pharmacophore contributions .
- Data Triangulation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. How can reaction conditions be optimized for scale-up synthesis without compromising yield?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrix) to evaluate interactions between temperature, catalyst loading, and solvent ratio .
- Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., cyclization reactions) to improve heat transfer and reduce side reactions .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Methodology :
- Assay Standardization : Normalize data using positive/negative controls (e.g., staurosporine for kinase assays) and Z’-factor validation for plate-to-plate variability .
- Orthogonal Assays : Confirm cytotoxicity via MTT and apoptosis assays (Annexin V/PI staining) to rule out false positives .
- Meta-Analysis : Use tools like RevMan for systematic comparison of IC50 values across published studies, adjusting for variables like cell line passage number .
Structural and Functional Insights
Q. What role do the tetrahydrobenzothiophene and pyrimidine moieties play in the compound’s bioactivity?
- Methodology :
- SAR Studies : Synthesize derivatives with modifications (e.g., benzothiophene → benzofuran) and compare activity profiles .
- Electrostatic Potential Mapping : Identify regions of high electron density (pyrimidine’s sulfanyl group) for hydrogen bonding with target proteins .
- Key Findings : The tetrahydrobenzothiophene enhances membrane permeability (logP ~3.5), while the pyrimidine’s hydroxypropyl group mediates target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
